molecular formula C19H28N2O B2688057 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 315247-83-7

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2688057
CAS RN: 315247-83-7
M. Wt: 300.446
InChI Key: WDPNGXRIQKAUPQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as DM-235, is a synthetic compound that belongs to the family of indole-based drugs. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. DM-235 has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Synthesis and Structural Insights

Researchers have developed methods to synthesize azepino[1,2-a]indoles, demonstrating the reactivity of 3H-indoles with dimethyl acetylenedicarboxylate (DMAD) to produce novel structures, including azepinoindoles and carbinolamines. This synthesis pathway is notable for its contribution to expanding the variety of indole derivatives through innovative chemical reactions (Letcher & Sin, 1987).

Another study focused on the formation of benzazepines from indoles, employing dimethyl acetylenedicarboxylate in acetonitrile to yield complex structures. This work is significant for its detailed analysis of the resulting compounds' crystal structures, offering insights into the molecular configurations of these novel derivatives (Acheson et al., 1972).

Biological Applications and Properties

A study on the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives explored their antioxidant activity. This research highlights the potential of these compounds to inhibit lipid peroxidation, demonstrating their relevance in the development of new antioxidants (Kumar et al., 2009).

Catalytic and Reaction Mechanisms

Research into gold-catalyzed reactions has uncovered efficient and regio-selective carbonyl migration in alkynyl-substituted indole-3-carboxamides, leading to azepino[3,4-b]indol-1-ones. This study provides a clear example of how catalysts can facilitate complex molecular rearrangements, offering a pathway to synthesize azepinoindolones from simple starting materials (Hashmi et al., 2012).

Enzyme-Catalyzed Transformations

The biosynthesis of (-)-aurantioclavine, a clavine alkaloid with a unique azepinoindole framework, involves a FAD-binding oxidase and a catalase-like heme-containing protein. This discovery is pivotal for understanding natural product synthesis and could inspire biomimetic approaches in medicinal chemistry (Chen et al., 2020).

properties

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNGXRIQKAUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

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